Product packaging for Methylcarbamyl PAF C-8(Cat. No.:)

Methylcarbamyl PAF C-8

Cat. No.: B1163583
M. Wt: 426.5
InChI Key: OUTYDBKAYFQMHA-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Platelet-Activating Factor (PAF) Biology

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. ontosight.aifrontiersin.org Chemically known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, PAF is not stored pre-formed within cells but is rapidly synthesized in response to various stimuli. nih.gov Its biological effects, which include platelet aggregation, inflammation, and the modulation of immune responses, are mediated through a specific G protein-coupled receptor known as the PAF receptor (PAFR). ontosight.ainih.gov

A key characteristic of PAF biology is its tightly regulated and transient nature. The bioactivity of PAF is kept in check by a specific enzyme, PAF acetylhydrolase (PAF-AH), which rapidly degrades PAF, ensuring that its signaling is localized and short-lived. frontiersin.org This rapid inactivation, while crucial for physiological homeostasis, presents a significant challenge for researchers attempting to study the sustained effects of PAF receptor activation.

Rationale for Methylcarbamyl PAF C-8 as a Research Tool

To overcome the limitations imposed by the rapid degradation of natural PAF, chemically stable analogs were synthesized for research purposes. guidetopharmacology.org this compound is one such synthetic analog, designed specifically for use as a research tool. ontosight.ai Its primary advantage is its stability, which allows for the prolonged and controlled study of PAF-mediated biological effects without the complication of enzymatic inactivation. abcam.com

This stability makes this compound an invaluable reagent for investigating the role of the PAF signaling system in a variety of research areas, including cardiovascular diseases, cancer, inflammation, and neurological disorders. ontosight.aimedchemexpress.commedchemexpress.com By mimicking the action of endogenous PAF, it allows scientists to dissect the downstream signaling cascades and cellular responses that are triggered by sustained PAF receptor activation. nih.gov For instance, it has been used to study the role of PAF in the transformation of non-tumorigenic breast epithelial cells and to explore its potential in cancer research. frontiersin.orgnih.gov

Distinguishing Features as a Stable PAF Analog

The defining feature of this compound and its longer-chain counterpart, Methylcarbamyl PAF C-16, is a modification at the sn-2 position of the glycerol (B35011) backbone. The acetyl group found in natural PAF is replaced by a methylcarbamyl group. This structural change renders the molecule resistant to degradation by PAF-AH. medchemexpress.comcaymanchem.commedchemexpress.eu This resistance results in a significantly extended half-life; the related Methylcarbamyl PAF C-16 has a half-life of over 100 minutes in platelet-poor plasma, in stark contrast to the fleeting existence of natural PAF. caymanchem.comcaymanchem.com

Despite this modification, this compound retains potent biological activity as a PAF receptor agonist. ontosight.ai The C-16 version is nearly equipotent to natural PAF C-16 in its ability to induce platelet aggregation. caymanchem.comcaymanchem.com Research has demonstrated that these stable analogs can effectively trigger downstream signaling events. In studies using NRK-49 cells that overexpress the PAF receptor, both PAF C-16 and its methylcarbamyl analog were shown to induce the expression of the proto-oncogenes c-myc and c-fos and to activate the mitogen-activated protein kinase (MAPK) pathway. caymanchem.commedchemexpress.eucaymanchem.com Furthermore, these analogs can induce G1 phase cell cycle arrest, suggesting a potential role for PAF signaling in regulating cell proliferation and oncogenic transformation. medchemexpress.comcaymanchem.comnordicbiosite.com

Interactive Data Tables

Table 1: Comparison of this compound and Natural PAF (C-16)

Feature This compound Natural PAF (C-16) Citation
Type Synthetic Analog Endogenous Mediator ontosight.aifrontiersin.org
sn-2 Group Methylcarbamyl Acetyl caymanchem.comnih.gov
Stability High (Resistant to PAF-AH) Low (Rapidly degraded by PAF-AH) frontiersin.orgmedchemexpress.comcaymanchem.com
Half-life >100 minutes (for C-16 analog) Very short caymanchem.com
Primary Use Research Tool Physiological Signaling Molecule ontosight.ai

| Biological Action | Potent PAF Receptor Agonist | Potent PAF Receptor Agonist | ontosight.ai |

Table 2: Chemical Properties of this compound

Property Value Citation
Formal Name 1-o-octyl-2-o-(n-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine caymanchem.comnetascientific.com
Molecular Formula C18H39N2O7P medchemexpress.comcaymanchem.comnetascientific.com
Molecular Weight 426.5 g/mol caymanchem.comnetascientific.com
Purity ≥98% caymanchem.comnetascientific.com

| Formulation | A solution in ethanol (B145695) | caymanchem.comnetascientific.com |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Methylcarbamyl PAF C-16
Platelet-Activating Factor (PAF)
PAF C-16
1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine
1-o-octyl-2-o-(n-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine
c-myc

Properties

Molecular Formula

C18H39N2O7P

Molecular Weight

426.5

InChI

InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23)/t17-/m1/s1

InChI Key

OUTYDBKAYFQMHA-QGZVFWFLSA-N

SMILES

CCCCCCCCOC[C@@H](OC(N([H])C)=O)COP(OCC[N+](C)(C)C)([O-])=O

Synonyms

1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine

Origin of Product

United States

Molecular and Cellular Pharmacology of Methylcarbamyl Paf C 8

Interaction with the Platelet-Activating Factor Receptor (PAFR)

The biological effects of Methylcarbamyl PAF C-8 are primarily mediated through its interaction with the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types.

Table 1: Comparative Binding Affinities for the PAF Receptor

CompoundDissociation Constant (Kd)Cell Type
Platelet-Activating Factor (PAF)0.2 nMHuman Polymorphonuclear Neutrophils
Methylcarbamyl PAF analog1.1 nMHuman Polymorphonuclear Neutrophils

This interactive table allows for sorting and filtering of the data.

Upon binding to the PAFR, this compound acts as a potent agonist, mimicking the effects of the endogenous ligand, PAF. This agonistic activity has been demonstrated in various cellular systems. A key biological response to PAFR activation is the induction of platelet aggregation. This compound has been shown to be a potent inducer of platelet aggregation, with a potency that is nearly equipotent to that of PAF C-16. labchem.com.my The dose-dependent nature of PAF-induced platelet aggregation suggests that this compound likely follows a similar concentration-response relationship.

Resistance to Metabolic Degradation

A defining characteristic of this compound is its enhanced stability compared to the naturally occurring PAF.

The primary route of inactivation for PAF in biological systems is enzymatic degradation by Platelet-Activating Factor Acetylhydrolase (PAF-AH). This enzyme specifically hydrolyzes the acetyl group at the sn-2 position of the glycerol (B35011) backbone, rendering the molecule inactive. The methylcarbamyl group at the sn-2 position of this compound is resistant to cleavage by PAF-AH. labchem.com.mycaymanchem.com This resistance to enzymatic hydrolysis is a key structural modification that significantly prolongs the biological half-life of the compound. It has been reported that methylcarbamyl PAF analogs have a half-life of more than 100 minutes in platelet-poor plasma. labchem.com.mycaymanchem.com

The resistance of this compound to metabolic degradation has significant implications for its use in experimental research. Its prolonged presence and sustained agonistic activity at the PAFR allow for more controlled and reproducible experimental conditions compared to the transient effects of native PAF. This stability makes it an invaluable tool for studying the downstream consequences of sustained PAFR activation in various physiological and pathological processes.

Intracellular Signaling Cascades Activated by this compound

Activation of the PAFR by this compound initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. As a GPCR, the PAFR is known to couple to members of the Gq and Gi families of G-proteins.

Upon agonist binding, the activated PAFR facilitates the exchange of GDP for GTP on the alpha subunit of the associated G-protein. The activated G-protein subunits then dissociate and modulate the activity of downstream effector enzymes.

In the case of PAFR activation, a prominent signaling pathway that is engaged is the mitogen-activated protein kinase (MAPK) cascade. caymanchem.com In NRK-49 cells that overexpress the PAF receptor, both PAF C-16 and its methylcarbamyl analog have been shown to activate MAPK. labchem.com.my The activation of the MAPK pathway is a crucial step in transducing the extracellular signal from the cell surface to the nucleus.

The signaling cascade often involves the activation of phospholipase C (PLC) by the Gq protein, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can then lead to the activation of the MAPK pathway.

Ultimately, the activation of the MAPK cascade leads to the phosphorylation and activation of transcription factors, which in turn regulate the expression of specific genes. In the context of this compound, this has been demonstrated by the induction of the immediate early genes c-myc and c-fos. caymanchem.com The expression of these genes is often associated with cell proliferation and differentiation.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

This compound, a stable analog of Platelet-Activating Factor (PAF), is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This intricate network of protein kinases plays a pivotal role in transducing extracellular signals into cellular responses, governing processes such as cell proliferation, differentiation, inflammation, and apoptosis. The activation of the MAPK pathway by this compound is a key event in its molecular pharmacology, initiating a series of downstream cellular effects. In NRK-49 cells that overexpress the PAF receptor, both PAF C-16 and its analog, methylcarbamyl PAF C-16, have been shown to trigger the activation of MAPK. nih.gov

ERK Pathway Modulation

The Extracellular signal-Regulated Kinase (ERK) pathway is a well-characterized MAPK cascade that is significantly modulated by this compound. The activation of this pathway is initiated by the binding of this compound to its G protein-coupled receptor, leading to the activation of upstream kinases. Research in guinea pig ventricular myocytes has demonstrated that the effects of this compound are dependent on the MAP kinase signaling cascade. researchgate.net Specifically, the use of a MEK inhibitor, PD98059, was found to completely block the physiological response to C-PAF, indicating that the signal relay from the PAF receptor requires the activation of the MEK-ERK module. researchgate.net This highlights the critical role of the ERK pathway in mediating the cellular actions of this compound.

p38 MAPK Involvement

The p38 MAPK pathway is another crucial arm of the MAPK signaling network, primarily associated with cellular responses to stress and inflammation. While direct studies exclusively focusing on this compound's effect on the p38 MAPK pathway are limited, extensive research on PAF and its analogs strongly suggests its involvement. The activation of the p38 MAPK pathway by PAF has been observed in a wide range of cell types. researchgate.net The proposed mechanism involves the recruitment of a signaling complex to the PAF receptor, which includes MKK3 and p38 MAPK/ASK1, leading to the phosphorylation and activation of p38 MAPK. cellsignal.com This activation is a key component of the inflammatory response initiated by PAF. cellsignal.com

Table 1: Key Kinases in the MAPK Pathway Activated by PAF Analogs

Kinase Family Specific Kinase Role in PAF Signaling
MAPKKK MEKK, MLK, ASK1 Upstream activators of the MAPK cascade. cellsignal.com
MAPKK MEK, MKK3/6 Phosphorylate and activate ERK and p38 MAPKs respectively. researchgate.netcellsignal.com

Protein Kinase C (PKC) Signaling Axis

The Protein Kinase C (PKC) family of serine/threonine kinases are key regulators of numerous cellular processes. However, the involvement of the PKC signaling axis in the actions of this compound appears to be context-dependent. In studies investigating the stimulation of the sodium-hydrogen exchanger in ventricular myocytes by C-PAF, the inhibition of PKC using agents such as GF109203X and chelerythrine (B190780) did not significantly alter the observed effects. researchgate.net This suggests that, at least for this particular cellular response, the PKC signaling pathway is not a primary mediator of this compound's action. researchgate.net

Regulation of Immediate Early Gene Expression (c-myc, c-fos)

A significant outcome of MAPK pathway activation by this compound is the induction of immediate early genes, which are critical for initiating the cellular response to extracellular stimuli. In NRK-49 cells engineered to overexpress the PAF receptor, treatment with methylcarbamyl PAF C-16, a closely related analog, leads to the robust induction of c-myc and c-fos gene expression. nih.gov These proto-oncogenes are key regulators of cell cycle progression and proliferation, and their upregulation underscores the role of this compound in modulating these fundamental cellular processes.

Modulation of Ion Transporters (e.g., Sodium-Hydrogen Exchanger 1)

This compound has been shown to directly modulate the activity of ion transporters, a critical mechanism for maintaining cellular homeostasis. A notable target is the Sodium-Hydrogen Exchanger 1 (NHE1), a key regulator of intracellular pH and cell volume. In quiescent guinea pig ventricular myocytes, this compound (referred to as C-PAF in the study) was found to significantly increase steady-state intracellular pH. researchgate.net This effect was completely blocked by the NHE1 inhibitor cariporide (B1668443) and by the removal of extracellular sodium, confirming that the observed alkalosis was mediated by the activation of NHE1. researchgate.net This stimulation of NHE1 activity by this compound is dependent on the PAF receptor and the subsequent activation of the MAP kinase cascade. researchgate.net

Table 2: Effect of this compound on Intracellular pH in Ventricular Myocytes

Treatment Change in Intracellular pH (ΔpHi) Inhibition
This compound (200 nM) Significant increase -
This compound + Cariporide No significant change Complete
This compound + Sodium-free solution No significant change Complete
This compound + WEB 2086 (PAF receptor inhibitor) No significant change Complete
This compound + PD98059 (MEK inhibitor) No significant change Complete

Data synthesized from a study on guinea pig ventricular myocytes. researchgate.net

Interplay with Toll-Like Receptor (TLR) Signaling Pathways

Emerging evidence suggests a significant interplay between the signaling pathways of PAF and Toll-Like Receptors (TLRs), which are key components of the innate immune system. While research specifically detailing the interaction of this compound with TLRs is in its early stages, studies with the stable PAF analog cPAF have revealed a complex relationship. In macrophages, cPAF has been shown to induce the expression of inflammatory mediators that are also upregulated in response to bacterial components recognized by TLRs. This suggests a convergence or crosstalk between the PAF receptor and TLR signaling pathways. The mechanisms appear to be intricate, with PAF-induced inflammatory gene expression showing a different dependency on the canonical TLR signaling adaptors, MyD88 and TRIF, compared to TLR ligands like LPS. This indicates that while PAF signaling can engage components of the TLR pathway, it does so in a distinct manner, highlighting a sophisticated level of interaction between these two major inflammatory signaling networks.

Biological Roles and Mechanistic Insights from in Vitro and Ex Vivo Studies

Modulation of Inflammatory and Immune Responses

Methylcarbamyl PAF C-8, by virtue of its interaction with the PAF receptor, is also implicated in the modulation of inflammatory and immune responses. The PAF signaling pathway is a well-established component of the inflammatory cascade.

The activation of the PAF receptor is known to trigger the production of various pro-inflammatory cytokines and chemokines. In vivo studies have shown that PAF can modulate the production of Interleukin-6 (IL-6), and this effect is mediated through its receptor. nih.gov Furthermore, the use of PAF receptor antagonists has been demonstrated to block the production of Interleukin-8 (IL-8) by neutrophils. mdpi.com While direct in vitro studies detailing the specific effects of this compound on the production of a broad panel of chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES) are not extensively documented, the established role of PAF in activating pro-inflammatory chemokines suggests that its stable analog would likely exhibit similar activities. louisville.edu The activation of immune cells by PAF can lead to the release of a variety of inflammatory mediators, including IL-6 and IL-8, which play crucial roles in the recruitment and activation of other immune cells to sites of inflammation.

Cytokine/ChemokineEffect of PAF/PAF Receptor Signaling
Interleukin-6 (IL-6)Modulates production (receptor-mediated)
Interleukin-8 (IL-8)Production can be blocked by PAF receptor antagonists

Regulation of Nitric Oxide Synthase (NOS) Expression

While direct studies specifically investigating the effect of this compound on nitric oxide synthase (NOS) expression are limited, the broader literature on PAF provides a framework for its expected actions. PAF is known to be a potent inflammatory mediator, and its signaling is intricately linked with the nitric oxide (NO) pathway. In various cell types, including macrophages and vascular smooth muscle cells, PAF receptor activation can influence the expression of different NOS isoforms.

As a stable PAF receptor agonist, this compound is anticipated to mimic the effects of PAF on NOS expression. It is plausible that in inflammatory settings, this compound could modulate the expression of inducible NOS (iNOS), which is often upregulated by pro-inflammatory stimuli. Conversely, its effects on endothelial NOS (eNOS), which plays a crucial role in maintaining vascular homeostasis, may be more complex, potentially involving both direct receptor-mediated signaling and indirect effects secondary to its inflammatory actions. Further research is required to delineate the precise regulatory effects of this compound on the expression of different NOS isoforms in various cell types.

Impact on Acetyl-Coenzyme A:Lyso-PAF Acetyltransferase Activity

Acetyl-Coenzyme A:Lyso-PAF Acetyltransferase (LPCAT2) is a key enzyme in the biosynthesis of PAF, catalyzing the conversion of lyso-PAF to PAF. The activity of this enzyme is tightly regulated, and its modulation can have significant implications for inflammatory processes. Methylcarbamyl-platelet-activating factor (mc-PAF) has been utilized in in vitro studies as a stimulant to investigate the activity of LPCAT2.

In experimental settings, CHO-S-PAFR cells transiently transfected with human LPCAT2 have been stimulated with mc-PAF to measure the enzyme's lyso-PAF acetyltransferase activity. These studies are instrumental in understanding the kinetics of the enzyme and in the screening of potential inhibitors. While this compound is used as an external stimulant in these assays, its direct impact on the enzymatic activity of LPCAT2 itself is not its primary role in this context. Rather, its stability allows for a sustained activation of the PAF receptor, triggering downstream signaling pathways that may indirectly influence LPCAT2 activity or the broader cellular response to PAF.

Interaction with Decidual Macrophage Secretion Profiles

Decidual macrophages, key immune cells at the maternal-fetal interface, play a critical role in maintaining a healthy pregnancy. Their secretion profile is finely tuned to support immune tolerance and tissue remodeling. A crucial aspect of this regulation involves the metabolism of PAF, which is implicated in the processes of labor and parturition.

A significant study investigated the effects of a closely related non-hydrolyzable PAF analog, carbamyl-PAF (C-PAF), on the secretion of PAF-acetylhydrolase (PAF-AH) by human decidual macrophages. PAF-AH is the enzyme responsible for degrading PAF, thereby terminating its biological activity. The study found that C-PAF inhibited the secretion of PAF-AH from purified decidual macrophages in a dose-dependent manner. This inhibitory effect was blocked by a specific PAF receptor antagonist, confirming that the action was mediated through the PAF receptor.

The signaling mechanism for this inhibition was found to involve intracellular calcium and protein kinase C (PKC). An intracellular calcium chelator and PKC inhibitors partially blocked the inhibitory effect of C-PAF on PAF-AH secretion. These findings suggest that by activating the PAF receptor on decidual macrophages, this compound would likely reduce the secretion of the enzyme that degrades PAF. This creates a positive feedback loop, potentially amplifying the local concentration and effects of PAF at the maternal-fetal interface.

Experimental ConditionEffect on PAF-AH Secretion by Decidual MacrophagesSignaling Pathway Implicated
Carbamyl-PAF (C-PAF) Treatment InhibitionPAF Receptor, Intracellular Calcium, Protein Kinase C
C-PAF + PAF Receptor Antagonist Inhibition BlockedPAF Receptor
C-PAF + Intracellular Calcium Chelator Partial Block of InhibitionIntracellular Calcium
C-PAF + PKC Inhibitors Partial Block of InhibitionProtein Kinase C

Impact on Cardiovascular Cellular Physiology

As a stable PAF analog, this compound is expected to exert significant effects on the cardiovascular system by activating PAF receptors on various cell types, including platelets, myocardial cells, and coronary vascular cells.

PAF is a potent inducer of platelet aggregation. Its mechanism of action involves binding to specific PAF receptors on the platelet surface, which triggers a cascade of intracellular signaling events. This leads to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.

Given that this compound is a potent PAF receptor agonist, it is expected to induce platelet aggregation through the same fundamental mechanisms as PAF. The process is initiated by the binding of this compound to the PAF receptor, leading to the activation of phospholipase C. This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn cause an increase in intracellular calcium concentrations and the activation of protein kinase C. These signaling events culminate in platelet shape change, degranulation, and aggregation. The non-hydrolyzable nature of this compound would likely lead to a more sustained activation of platelets compared to native PAF.

The effects of PAF on myocardial cells are complex and can be biphasic. In isolated human cardiac papillary muscle, PAF has been shown to induce a transient positive inotropic effect (increased contractility), followed by a more prolonged negative inotropic effect. The initial positive effect is thought to be mediated by the release of endogenous catecholamines, while the subsequent negative effect appears to be related to the production of cyclooxygenase-derived metabolites.

As a stable PAF receptor agonist, this compound would be expected to elicit similar responses in myocardial tissue. Its interaction with PAF receptors on cardiomyocytes could directly influence intracellular calcium handling and myofilament sensitivity to calcium, thereby modulating contractility. Furthermore, its stimulation of other cardiac cells, such as mast cells and macrophages, could lead to the release of secondary mediators that further impact myocardial function. The sustained action of this compound could potentially lead to more pronounced and prolonged changes in myocardial contractility compared to the transient effects of native PAF.

In isolated perfused heart preparations, PAF has been demonstrated to have potent effects on coronary flow dynamics. The response can be species-dependent and dose-dependent, often characterized by an initial vasodilation followed by a more sustained vasoconstriction. The vasoconstrictor effect is thought to be mediated, at least in part, by the release of other vasoactive substances such as thromboxane (B8750289) A2 and leukotrienes.

This compound, acting as a stable PAF receptor agonist on the coronary vasculature, would be predicted to induce significant changes in coronary flow. In an isolated heart system, administration of this compound would likely lead to a reduction in coronary flow due to its vasoconstrictor effects. The non-metabolizable nature of the compound would be advantageous in such ex vivo systems, allowing for a more controlled and sustained investigation of the coronary vascular response to PAF receptor activation without the confounding factor of rapid degradation.

Neuronal and Glial Cell Function

This compound, a non-hydrolyzable analog of Platelet-Activating Factor (PAF), has been shown to exert significant influence over the development and function of neuronal cells. Its resistance to degradation by acetylhydrolases makes it a potent tool for studying PAF receptor-mediated effects.

Regulation of Neuronal Migration and Morphogenesis

Research has demonstrated that stimulation of the PAF receptor by this compound disrupts normal neuronal migration. In vitro studies using granule cells from cerebellar cell reaggregates show a dose-dependent decrease in migration compared to controls. nih.gov This inhibitory effect is not due to a general impairment of cell motility, but rather a specific disruption of the migratory process. The effect can be blocked by the application of PAF receptor-specific antagonists like BN 52021 and trans-BTD, confirming the receptor-mediated nature of this response. nih.govresearchgate.net

Beyond migration, this compound also induces rapid and reversible changes in neuronal morphology. Exposure of cultured hippocampal neurites to the compound leads to growth cone collapse, neurite retraction, and the formation of neurite varicosities. nih.gov These morphological alterations are underpinned by significant rearrangements of the neuronal cytoskeleton. Investigations have revealed that these changes involve the splaying and unbundling of microtubules within the neurite varicosities. nih.gov Furthermore, F-actin, which is typically concentrated in the growth cone, becomes diffusely distributed along the neurite shaft following exposure. nih.gov

EffectCellular ModelKey Findings
Inhibition of MigrationCerebellar Granule CellsDose-dependent decrease in unidirectional migration. nih.gov
Growth Cone CollapseCultured Hippocampal NeuritesRapid and reversible collapse of the growth cone structure. nih.gov
Neurite RetractionCultured Hippocampal NeuritesRetraction of established neurites. nih.gov
Cytoskeletal RearrangementCultured Hippocampal NeuritesInduces microtubule splaying/unbundling and F-actin redistribution. nih.gov

Extracellular Matrix Remodeling and Tissue Homeostasis

This compound is also implicated in processes that govern the remodeling of the extracellular matrix (ECM), a key aspect of tissue homeostasis, wound healing, and certain pathological conditions.

Induction of Collagenase Expression

A primary mechanism through which this compound influences the ECM is by inducing the expression of collagenase. In organ cultures of rabbit corneas, incubation with 100 nM this compound was found to significantly increase the expression of the collagenase type I gene. nih.gov This induction is preceded by a rapid and transient increase in the expression of immediate-early genes c-fos and c-jun. The expression of collagenase type I begins to increase at 3 hours post-incubation, reaching a peak of a 14-fold increase by 8 hours. nih.gov This entire cascade, including the expression of both the immediate-early genes and collagenase, can be blocked by an antagonist of intracellular PAF-binding sites, indicating a specific signaling pathway. nih.gov

GeneTime Post-IncubationFold Increase in Expression
c-fos1 hour2.8-fold nih.gov
c-jun1 hour3.5-fold nih.gov
Collagenase Type I8 hours (peak)14-fold nih.gov

Implications for Connective Tissue Dynamics

The induction of collagenase by this compound has significant implications for the dynamics of connective tissue. By promoting the expression of an enzyme that degrades type I collagen, a major structural component of the ECM, PAF signaling can enhance the breakdown and remodeling of tissue. nih.gov This function is crucial during processes like wound healing, where controlled matrix degradation is necessary for tissue repair. nih.gov However, an overproduction of collagenase induced by excessive PAF could contribute to pathological conditions characterized by excessive matrix breakdown, such as the development of corneal ulcers or cartilage destruction in arthritis. nih.gov

Reproductive Biology and Feto-Maternal Interface

While direct studies on this compound at the feto-maternal interface are limited, the role of the parent compound, Platelet-Activating Factor (PAF), in reproductive biology is well-documented. PAF is known to be involved in a wide range of reproductive processes, including ovulation, sperm function, embryo implantation, and the initiation of parturition. nih.gov In the context of the feto-maternal interface, PAF concentrations are dynamically regulated in uterine and placental tissues during late pregnancy, suggesting a role in myometrial contraction and fetoplacental circulation. nih.gov Furthermore, PAF may act as a direct, autocrine activating factor on the embryo to favor implantation. nih.gov

Importantly, a study using a non-hydrolyzable analog, Methylcarbamyl-PAF (C-16 version), has been shown to cause fetal and placental growth restriction, directly linking this class of stable PAF analogs to significant outcomes in reproductive and developmental biology. abcam.com This suggests that aberrant or sustained PAF receptor signaling, as mimicked by a stable analog, could negatively impact pregnancy outcomes.

Influence on Placental Cellular Processes

Table 1: Effects of this compound on Placental Processes

Biological ProcessObserved EffectReference
Placental GrowthRestriction
Fetal GrowthRestriction
Mitochondrial MembraneAlteration

Modulation of Uterine Cellular Responses

This compound, referred to as C-PAF in some studies, demonstrates significant influence over uterine cellular functions, including contractility and inflammatory responses.

In studies using mouse models, this PAF receptor agonist was shown to increase uterine pressure, indicating a direct role in stimulating uterine contractions nih.gov. This effect is part of a broader impact on uterine homeostasis, where C-PAF also reduced uterine perfusion by 40% ± 8% and induced significant oxygen desaturation nih.gov. These findings suggest that excessive PAF activity could contribute to conditions characterized by uterine ischemia nih.gov.

Furthermore, in studies with cultured human uterine cervical fibroblasts, C-PAF was found to stimulate the production of various cytokines and chemokines. It increased the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) mRNA in a dose-dependent manner nih.govoup.com. Marked induction of Monocyte chemoattractant protein-1 (MCP-1) and RANTES (Regulated upon Activation, Normal T cell Expressed and Secreted) was also observed nih.govoup.com. This cytokine induction was mediated through specific PAF receptors, as the effect was nullified by a PAF receptor antagonist, WEB 2170 nih.govoup.com. These results imply that PAF signaling can create a pro-inflammatory microenvironment in uterine tissues, which may be involved in processes like cervical ripening nih.govoup.com.

Table 2: Uterine Cellular Responses to this compound (C-PAF)

Cellular ResponseModel SystemSpecific FindingReference
Uterine ContractilityMouse ModelIncreased uterine pressure nih.gov
Uterine PerfusionMouse ModelReduced by 40% ± 8% nih.gov
Cytokine Expression (IL-6, IL-8, MCP-1, RANTES)Human Uterine Cervical FibroblastsIncreased mRNA and protein expression nih.govoup.com

Regulation of Growth Factor Expression (e.g., VEGF) in Endothelial Cells

This compound plays a role in vascular processes, particularly through its interaction with endothelial cells and the regulation of key growth factors like Vascular Endothelial Growth Factor (VEGF).

Studies have shown that Methylcarbamyl-PAF can induce the expression of vascular VEGF in cord endothelial cells . VEGF is a critical factor in angiogenesis, the formation of new blood vessels. The relationship between PAF and VEGF is complex; VEGF itself can stimulate endothelial cells to produce PAF, suggesting a potential positive feedback loop that could amplify inflammatory and angiogenic signals nih.gov.

In addition to influencing VEGF, this compound (C-PAF) directly stimulates other responses in endothelial cells. It has been demonstrated to induce the synthesis of PAF in human umbilical vein endothelial cells (HUVEC), an effect that could serve to amplify the initial PAF signal nih.gov. C-PAF has also been found to stimulate the chemotaxis and chemokinesis of endothelial cells, promoting cell migration which is a crucial step in angiogenesis jci.org.

Table 3: Effects of this compound on Endothelial Cells

Cellular ProcessSpecific EffectCell TypeReference
Growth Factor ExpressionInduced Vascular VEGF expressionCord Endothelial Cells
PAF SynthesisStimulated PAF synthesisHuman Umbilical Vein Endothelial Cells (HUVEC) nih.gov
Cell MigrationStimulated chemotaxis and chemokinesisEndothelial Cells jci.org

Advanced Research Methodologies and Experimental Models in Methylcarbamyl Paf C 8 Studies

Cell Culture Systems and Transfection Models

Cell culture systems are fundamental to studying the effects of Methylcarbamyl PAF C-8 in a controlled environment. These models, ranging from immortalized cell lines to primary cell isolates, provide invaluable insights into the compound's mechanism of action.

Overexpression of PAF Receptors in Cell Lines

To amplify the cellular response to this compound and facilitate the study of downstream signaling events, researchers often utilize cell lines genetically engineered to overexpress the PAF receptor (PAFR). A notable example involves the use of COS-7 cells, a monkey kidney fibroblast-like cell line, transfected with PAFR cDNA. In such models, stimulation with this compound has been shown to induce receptor downregulation, a process that can be investigated through techniques like immunoprecipitation and SDS-PAGE researchgate.net.

Another frequently used model is the NRK-49F rat kidney fibroblast cell line overexpressing the PAF receptor. Studies using this system have demonstrated that Methylcarbamyl PAF C-16, a closely related analog, can induce the expression of immediate-early genes such as c-myc and c-fos, and activate the mitogen-activated protein kinase (MAPK) cascade. This highlights the role of PAF signaling in cell growth and proliferation.

Studies in Primary Cell Isolates

Primary cell isolates offer a more physiologically relevant context for studying the effects of this compound, as these cells are freshly isolated from tissues and retain many of their in vivo characteristics.

A significant area of research involves the use of human umbilical vein endothelial cells (HUVECs). Studies have shown that stimulation of HUVECs with this compound (referred to as C-PAF in some literature) can induce the synthesis of PAF itself, indicating a positive feedback loop that could amplify inflammatory signals nih.gov. This research utilizes the incorporation of radiolabeled precursors, such as [3H]acetate, to trace the synthesis of new PAF molecules nih.gov.

Rabbit corneal epithelial cells in organ culture represent another valuable primary model. Research using this system has demonstrated that this compound can induce the expression of genes involved in tissue remodeling, such as collagenase type I nih.gov. These studies provide insights into the potential role of PAF in physiological processes like wound healing and in pathological conditions.

Biochemical and Molecular Biology Techniques

A variety of biochemical and molecular biology techniques are employed to dissect the signaling pathways activated by this compound at the molecular level.

Gene Expression Analysis (e.g., Quantitative PCR, Northern Blot)

The effect of this compound on gene expression is a key area of investigation. Techniques like quantitative polymerase chain reaction (qPCR) and Northern blotting are used to measure changes in specific mRNA levels.

For instance, studies have shown that this compound can rapidly and transiently increase the expression of the immediate-early genes c-fos and c-jun in rabbit corneal epithelial cells nih.gov. This upregulation is a critical early event in the cellular response to PAF receptor activation and precedes the expression of other genes like collagenase nih.gov.

Gene Cell Type Fold Induction Time Point
c-fosRabbit Corneal Epithelial Cells2.8-fold1 hour
c-junRabbit Corneal Epithelial Cells3.5-fold1 hour
Collagenase Type IRabbit Corneal Epithelial Cells14-fold8 hours

This table summarizes the induction of gene expression by this compound in rabbit corneal epithelial cells.

While specific qPCR primers for every target gene are sequence-dependent, the general methodology involves reverse transcribing RNA into cDNA, followed by amplification with gene-specific primers in the presence of a fluorescent dye. The cycle at which fluorescence crosses a threshold is used to quantify the initial amount of mRNA.

Northern blotting provides information on the size and abundance of specific mRNA transcripts. The general procedure involves the separation of RNA by gel electrophoresis, transfer to a membrane, and hybridization with a labeled probe specific to the gene of interest.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blotting is a widely used technique to detect changes in protein expression and phosphorylation states following stimulation with this compound. Phosphorylation is a key mechanism by which protein activity is regulated in signaling cascades.

A critical finding is the activation of the mitogen-activated protein kinase (MAPK) pathway. In NRK-49 cells overexpressing the PAF receptor, Methylcarbamyl PAF C-16 has been shown to activate MAPK. This is typically assessed by Western blot using antibodies that specifically recognize the phosphorylated (active) forms of MAPK proteins like ERK1/2.

Furthermore, studies in human endothelial cells have demonstrated that PAF receptor activation leads to the translocation and activation of protein kinase C (PKC) isozymes, specifically PKCα and PKCβ nih.gov. This is often analyzed by separating cellular fractions (cytosol and membrane) and performing Western blots to detect the presence of PKC isozymes in each fraction.

Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction of this compound with the PAF receptor. These assays provide quantitative data on binding affinity and the number of receptors on a cell.

In one study using the Raji human lymphoblastoid cell line, which endogenously expresses the PAF receptor, binding studies with radiolabeled this compound (referred to as CPAF) were conducted researchgate.net. Scatchard analysis of the binding data revealed a single class of high-affinity binding sites.

Parameter Value Cell Line
Dissociation Constant (Kd)2.9 ± 0.9 nMRaji
Number of Binding Sites per Cell14,800Raji

This table presents the binding characteristics of this compound to the PAF receptor on Raji cells.

These assays typically involve incubating cells or cell membranes with increasing concentrations of a radiolabeled ligand, such as tritium-labeled this compound. The amount of bound ligand is then measured, and the data are analyzed to determine the binding parameters. Competition binding studies, where a non-labeled ligand competes with the radiolabeled ligand, are also performed to determine the relative binding affinities of different compounds researchgate.net.

Enzyme Activity Measurements (e.g., PAF-AH, LPCAT2)

This compound is a synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator. A key feature of methylcarbamyl PAF analogs is their resistance to degradation by PAF acetylhydrolase (PAF-AH), an enzyme that inactivates PAF by hydrolyzing the acetyl group at the sn-2 position. caymanchem.combiomol.comlabchem.com.my This inherent stability makes this compound a valuable tool for studying PAF receptor-mediated processes without the confounding variable of rapid enzymatic breakdown.

PAF Acetylhydrolase (PAF-AH) Activity Assays: To confirm the resistance of this compound to enzymatic degradation, its interaction with PAF-AH can be assessed. A common method involves a colorimetric assay using a synthetic substrate like 2-thio PAF. In this assay, the hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically. The lack of color development in the presence of this compound would indicate its resistance to PAF-AH.

Lysophosphatidylcholine Acyltransferase 2 (LPCAT2) Activity Assays: LPCAT2 is a key enzyme in the biosynthesis of PAF, catalyzing the transfer of an acetyl group from acetyl-CoA to lyso-PAF. The activity of LPCAT2 can be modulated by PAF receptor agonists. Studies on related methylcarbamyl PAF analogs have utilized these compounds to stimulate LPCAT2 activity. The assay for LPCAT2 activity often involves incubating microsomal fractions containing the enzyme with a labeled substrate, such as d4-lyso-PAF, and acetyl-CoA. The production of d4-PAF is then quantified using liquid chromatography-mass spectrometry (LC-MS/MS). An increase in d4-PAF production following treatment with this compound would indicate its ability to stimulate LPCAT2 activity, likely through a PAF receptor-mediated signaling cascade.

Cellular Imaging and Functional Assays

The measurement of intracellular pH (pHi) is a critical parameter in assessing cellular health and response to stimuli, as fluctuations in pHi can impact numerous cellular processes including proliferation, apoptosis, and ion transport. Advanced methodologies for pHi measurement in living cells often employ fluorescent probes. These probes can be introduced into cells and their fluorescence emission spectrum or intensity, which is pH-sensitive, can be monitored using fluorescence microscopy or flow cytometry.

For instance, ratiometric fluorescent dyes like 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) are commonly used. The ratio of its fluorescence emission at two different excitation wavelengths is used to determine the pHi, providing a robust measurement that is less susceptible to variations in dye concentration or cell path length. While specific studies detailing the use of such techniques to measure pHi changes in response to this compound are not prominent in the literature, this methodology represents a powerful tool to investigate the downstream cellular effects of PAF receptor activation by this stable analog.

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. In the context of this compound, its effect on cell viability has been investigated in various cell lines. These assays often rely on the metabolic activity of living cells.

One such study assessed the viability of human fibrosarcoma (HT1080) and human umbilical vein endothelial cells (HUVEC) after treatment with this compound. researchgate.net The viability was likely determined using a colorimetric assay such as the MTT or WST-8 assay. In these assays, a tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced, which is proportional to the number of viable cells, is then measured using a spectrophotometer.

The results from such an assay can be presented as follows:

Table 1: Effect of this compound on Cell Viability

Cell Line Concentration of this compound % Cell Viability (relative to control)
HT1080 Varies Data not specified in abstract
HUVEC Varies Data not specified in abstract

Data is based on a study that performed cell viability assays on these cell lines with this compound. The exact concentrations and resulting viability percentages were not detailed in the provided search results. researchgate.net

Neurite Growth Assays: Neurite outgrowth is a critical process in neuronal development and regeneration, and its modulation by exogenous compounds is a key area of neurotoxicity and neuropharmacology research. A common in vitro method to assess neurite growth involves culturing neuronal cells, such as PC12 cells or primary neurons, on a suitable substrate. nih.govnih.gov After treatment with the test compound, the cells are fixed and stained for neuronal markers like β-tubulin III. The length of the longest neurite or the total neurite length per cell is then quantified using high-content imaging and analysis software. While PAF has been implicated in neuronal processes, specific studies employing neurite outgrowth assays to evaluate the effects of this compound are not readily available.

Cell Migration Assays: Cell migration is a fundamental process in development, immune response, and disease states like cancer metastasis. The Boyden chamber assay, or transwell migration assay, is a widely used method to quantify cell migration. In this assay, cells are seeded in the upper chamber of a transwell insert, which contains a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores to the lower side of the membrane. After a specific incubation period, the non-migratory cells on the upper surface are removed, and the migrated cells on the lower surface are fixed, stained, and counted. Although PAF is a known chemoattractant for various cell types, there is a lack of specific studies that have utilized this assay to investigate the migratory response of cells to this compound.

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. It can be employed to assess cell integrity by using fluorescent dyes that are excluded by cells with intact plasma membranes. nih.gov Propidium iodide (PI) is a common dye used for this purpose. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

In a typical assay, a cell suspension is treated with the compound of interest, then incubated with PI. The cells are then analyzed by a flow cytometer. The instrument detects the fluorescence emitted by individual cells as they pass through a laser beam. The percentage of PI-positive cells in the population corresponds to the percentage of cells that have lost their membrane integrity. This method provides a quantitative measure of cell death. While this is a standard technique, its specific application to analyze the effects of this compound on cell integrity has not been detailed in the available literature.

In Vivo Mechanistic Animal Models

While in vitro studies provide valuable insights into the cellular and molecular mechanisms of a compound, in vivo animal models are essential for understanding its systemic effects and physiological relevance. Given that PAF is a potent mediator of inflammation, thrombosis, and anaphylaxis, animal models relevant to these processes would be appropriate for investigating the mechanistic actions of this compound.

For example, a mouse model of paw edema could be used to assess the pro-inflammatory effects of the compound. In this model, the local injection of this compound into the paw would be expected to induce swelling, which can be quantified over time. Histological analysis of the tissue could then reveal the extent of inflammatory cell infiltration and tissue damage.

Another potential model is a murine model of thrombosis. The administration of this compound could be investigated for its ability to induce platelet aggregation and thrombus formation in vivo, which can be monitored using techniques like intravital microscopy.

However, it is important to note that while these models are suitable for studying PAF-like compounds, specific in vivo mechanistic studies utilizing this compound are not well-documented in the publicly available scientific literature.

Genetically Engineered Animal Models (e.g., PAFR Knockout)

The development of genetically engineered animal models, particularly mice with a targeted deletion of the PAF receptor gene (PAFR-KO), has been instrumental in dissecting the specific effects of this compound. These models provide a powerful tool to confirm that the compound's actions are mediated directly through PAFR.

In studies of metabolic function, PAFR-KO mice have been used to investigate the role of the PAF system in adipose tissue inflammation and metabolic homeostasis. portlandpress.com Researchers have compared the responses of both wild-type (WT) and PAFR-KO mice to stimuli, demonstrating that the absence of the receptor alters the phenotype of adipose tissue macrophages. portlandpress.com

Another significant application of PAFR-KO mice has been in the field of bone metabolism. Research into osteoporosis has utilized these models to demonstrate the role of PAFR in bone resorption. jci.orgnih.gov In these studies, osteoclasts isolated from PAFR-KO mice did not exhibit the same survival-enhancing effects when treated with methylcarbamoyl-PAF (mc-PAF) as osteoclasts from their wild-type counterparts. nih.gov This finding directly implicates the PAFR in the process of osteoclast survival, a key factor in bone loss. jci.orgnih.gov The PAFR-KO mice themselves were established through a gene-targeting strategy and have been backcrossed onto a C57BL/6N genetic background to ensure a consistent genetic environment for experiments. jci.orgnih.gov

Table 1: Characteristics of PAFR-KO Mouse Model in Research

Feature Description Reference
Genetic Modification Targeted deletion of the Platelet-Activating Factor Receptor (PAFR) gene. jci.orgnih.gov
Background Strain C57BL/6N jci.orgnih.gov
Phenotype Absence of response to PAFR agonists like this compound. nih.gov

| Research Applications | Osteoporosis, Inflammation, Metabolic Studies. | portlandpress.comjci.orgnih.gov |

Models for Studying Fundamental Biological Processes (e.g., Inflammation, Organ Response to Stimuli)

Experimental models designed to study fundamental biological processes are critical for understanding the pathological and physiological roles of the PAF system and the effects of agonists like this compound.

Inflammation and Arthritis: The involvement of PAF in inflammatory processes has been studied using models of acute arthritis. For instance, a rabbit model of acute urate crystal arthritis has been employed to assess the anti-inflammatory effects of PAF receptor antagonists. nih.gov In such models, the induction of arthritis leads to measurable outcomes like synovial fluid volume, cellular infiltration, and levels of inflammatory mediators such as Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). nih.gov These models provide a platform to test the hypothesis that blocking the PAF receptor can mitigate the inflammatory cascade in joint diseases. nih.gov

Organ Response - Lung Injury and Emphysema: To study the effects of PAF on the lungs, researchers use intratracheal instillation models in mice. atsjournals.org In one such model, methylcarbamyl-PAF was administered directly into the trachea of mice to investigate its role in the development of emphysema. atsjournals.org This approach allows for the direct assessment of the compound's effect on lung tissue, leading to the observation of inflammatory cell accumulation (macrophages and neutrophils) and the expression of matrix metalloproteinases (MMPs), which are involved in tissue degradation characteristic of emphysema. atsjournals.org

Organ Response - Kidney Injury: The role of the PAF system in acute kidney injury (AKI) has been explored using models of ischemia/reperfusion (I/R). researchgate.net In this context, studies have investigated how PAF and related phospholipids (B1166683) can contribute to a form of cell death called ferroptosis. Cell viability assays using various cell lines, including HT1080 and HUVEC, have been performed with this compound to assess its cytotoxic potential and its contribution to synchronized cell death, a process relevant to the widespread damage seen in I/R-induced AKI. researchgate.net

Organ Response - Bone Resorption: Beyond in vivo mouse models, organ culture experiments provide a valuable ex vivo system. For example, parietal bones from mice have been cultured to study the direct effects of inflammatory cytokines and PAF on bone resorption. nih.gov These experiments have shown that IL-1β-stimulated bone resorption is mediated by PAFR, further solidifying the role of the PAF signaling pathway in bone pathology. nih.gov

Table 2: Experimental Models for Studying Biological Processes

Biological Process Model System Key Findings Related to PAF System Reference
Inflammation (Arthritis) Rabbit model of acute urate crystal arthritis PAFR antagonists reduce inflammatory markers (PGE2, IL-6). nih.gov
Lung Injury (Emphysema) Mouse intratracheal instillation of mc-PAF Induces accumulation of macrophages and neutrophils in the lungs. atsjournals.org
Kidney Injury (AKI) In vitro cell viability assays This compound can induce cell death in kidney-relevant cell lines. researchgate.net

| Bone Resorption | Ex vivo mouse parietal bone organ culture | PAFR mediates IL-1β-stimulated bone resorption. | nih.gov |

Analytical Chemistry Approaches in Biological Contexts

Analytical techniques are essential for detecting and quantifying molecules involved in the PAF signaling pathway and for understanding the broader metabolic consequences of PAFR activation by agonists like this compound.

Mass Spectrometry-Based Metabolomic Profiling

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful analytical platform for metabolomics, enabling the comprehensive profiling of small molecules in biological samples. nih.govmdpi.com This untargeted approach allows researchers to examine the global metabolic changes that occur in response to a specific stimulus, such as the administration of this compound.

In a typical metabolomics workflow, metabolites are extracted from biological samples (e.g., plasma, tissue) and separated using chromatography before being ionized and detected by a mass spectrometer. mdpi.com High-resolution instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide accurate mass measurements, which are crucial for the identification of unknown compounds. mdpi.com

While specific studies detailing the metabolomic profile of this compound itself are not prevalent in the reviewed literature, the methodology is widely applied to study conditions where the PAF system is implicated, such as metabolic syndrome-associated osteoarthritis. nih.gov For example, LC-MS-based metabolomics has been used to analyze plasma from animal models of diet-induced metabolic disease, identifying significant alterations in lipid species (e.g., phosphatidylcholines, lysophosphatidylcholines) and metabolites involved in amino acid metabolism. nih.gov This approach could similarly be used to identify novel biomarkers and metabolic pathways affected by this compound in various biological contexts, from inflammation to organ injury. The data generated can reveal systemic effects and provide insights into the compound's mechanism of action beyond direct PAFR signaling. mdpi.comnih.gov

Future Research Directions and Unresolved Questions

Elucidation of Novel Downstream Targets and Pathways

Current research indicates that Methylcarbamyl PAF C-8, acting through the PAF receptor (PAFR), triggers several well-characterized signaling cascades. However, a comprehensive understanding of its full downstream signaling repertoire is far from complete. Future research should prioritize the identification of novel protein and lipid targets that are modulated by this stable PAF analog.

Advanced proteomic and phosphoproteomic analyses of cells stimulated with this compound could reveal previously unknown phosphorylation events and protein-protein interactions. This could lead to the identification of novel kinases, phosphatases, and adaptor proteins involved in the PAF signaling network. Furthermore, metabolomic and lipidomic profiling would be instrumental in uncovering alterations in metabolic pathways and the generation of other bioactive lipids downstream of PAFR activation by this compound. A critical area of inquiry is the potential for PAFR to engage in crosstalk with other receptor systems, and this compound provides a stable stimulus to investigate such interactions.

Known Downstream Effectors of PAF Receptor Activation Potential Novel Areas of Investigation
Phospholipase C activationIdentification of specific PLC isoforms involved
MAP Kinase (ERK, p38, JNK) activationCrosstalk with other signaling pathways (e.g., mTOR, Wnt)
PI3K/Akt pathway activationRegulation of metabolic enzymes
Induction of immediate early genes (c-fos, c-jun, c-myc)Global transcriptomic and epigenomic changes
Release of arachidonic acid and eicosanoidsModulation of non-coding RNAs (miRNAs, lncRNAs)
Cytokine and chemokine release (IL-6, IL-8, TNF-α)Effects on the cellular secretome and extracellular vesicle content

Investigation of Structure-Activity Relationships of this compound Analogs

The structure-activity relationship (SAR) of PAF analogs has been a subject of investigation, primarily focusing on the development of PAFR antagonists. Studies on carbamoyl (B1232498) PAF analogues have revealed that the nature of the acyl substituent on the carbamoyl group and modifications to the polar head group can significantly influence antagonist activity. nih.gov However, a systematic SAR study of this compound analogs to delineate the structural requirements for potent and specific agonistic activity is lacking.

Future synthetic chemistry efforts should be directed towards the generation of a library of this compound analogs with modifications at key positions, including:

The length of the sn-1 alkyl chain: While the C-8 analog is well-studied, varying the chain length could modulate receptor affinity and specificity.

The carbamoyl group at sn-2: Substitution of the methyl group with other alkyl or aryl moieties could fine-tune biological activity.

The phosphocholine (B91661) head group: Modifications to the linker region or the quaternary ammonium (B1175870) group could impact receptor binding and downstream signaling. nih.gov

The biological evaluation of these novel analogs in a panel of in vitro and cell-based assays will be crucial to establish a comprehensive SAR profile. This would not only enhance our understanding of PAFR activation but could also lead to the development of more potent and selective pharmacological tools for studying PAF biology.

Role in Inter-Cellular Communication and Microenvironment Modulation

The release of cytokines and chemokines upon cellular stimulation with PAF analogs points towards a significant role in intercellular communication. However, the specific contributions of this compound to the complex interplay between different cell types within a tissue microenvironment, particularly in pathological contexts such as cancer and inflammation, are not well understood.

Emerging evidence suggests that PAF can play a role in the tumor microenvironment by promoting cancer cell survival, invasion, and angiogenesis. nih.govscienmag.com Future studies should investigate whether this compound can modulate the phenotype and function of key stromal cells, such as fibroblasts, endothelial cells, and immune cells. For instance, its effects on macrophage polarization (M1 vs. M2) or the activation of T lymphocytes could have profound implications for tumor progression and immune evasion. Furthermore, the role of PAF signaling in the biogenesis and content of extracellular vesicles, such as exosomes, represents a novel and exciting area of research for understanding its long-range signaling capabilities.

Integration with Systems Biology Approaches

The complexity of the signaling networks initiated by this compound necessitates a move beyond reductionist approaches towards a more integrated, systems-level understanding. Systems biology, which combines high-throughput data generation with computational modeling, offers a powerful framework for dissecting the intricate web of interactions downstream of PAFR activation. nih.govresearchgate.net

Future research should leverage 'omics' technologies, including genomics, transcriptomics, proteomics, and lipidomics, to generate comprehensive datasets from cells or tissues treated with this compound. nih.govresearchgate.net These datasets can then be used to construct and refine computational models of PAF signaling pathways. Such models can help in:

Identifying key nodes and feedback loops in the signaling network.

Predicting cellular responses to different doses and durations of this compound exposure.

Generating novel, testable hypotheses about the function of previously uncharacterized downstream effectors.

The integration of experimental data with mathematical modeling will be indispensable for a holistic understanding of the biological effects of this compound and for identifying potential therapeutic targets within the PAF signaling cascade.

Q & A

Basic: What experimental strategies are recommended for synthesizing Methylcarbamyl PAF C-8 and ensuring its stability in biochemical assays?

This compound (1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine) is synthesized by substituting the acetyl group at the sn-2 position of PAF C-16 with a methylcarbamyl group. This modification enhances stability, with a half-life exceeding 100 minutes compared to native PAF . Key steps include:

  • Synthetic Validation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm structural integrity, as demonstrated in chromone derivative studies .
  • Stability Optimization : Store lyophilized forms at -20°C to prevent hydrolysis. Monitor degradation using fluorometric assays for phospholipid integrity .

Advanced: How does this compound modulate tumorigenesis pathways, and what experimental models validate its inhibitory effects?

This compound may suppress tumorigenesis by interfering with chromatin remodeling and transcriptional regulation. Evidence suggests it mimics PAF C-16’s bioactivity but with prolonged stability, enabling sustained inhibition of HDAC1/2-MTA2 complexes, which regulate p53-mediated apoptosis .

  • In Vitro Models : Use cancer cell lines (e.g., HeLa or MCF-7) treated with this compound (1–10 µM) to assess apoptosis via flow cytometry (Annexin V/PI staining) and HDAC activity via fluorometric methyltransferase assays .
  • In Vivo Validation : Combine with protease inhibitors like R-MG132 (10 µM) to amplify apoptotic effects in xenograft models, tracking tumor volume and histone acetylation levels .

Basic: What methodological considerations are critical for detecting this compound in environmental or microbial matrices?

In environmental studies (e.g., soil microbial metabolomes), this compound is identified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Key steps include:

  • Sample Preparation : Extract metabolites from soil profiles (e.g., 500–1500 mm depth) under hydraulic load conditions (0.14 m³/(m²·d)) using acetonitrile-water (70:30) .
  • VIP Scoring : Apply variable importance in projection (VIP) >1.5 to filter metabolites, with this compound showing significant correlation with ketone/acid metabolites in microbial communities .

Advanced: How should researchers resolve contradictions in reported bioactivity between this compound and native PAF C-16?

While this compound is described as equipotent to PAF C-16 , discrepancies arise in dose-response curves due to:

  • Assay Variability : Differences in cell permeability (log Kow ~2.8 vs. PAF C-16’s ~3.5) may alter efficacy. Use log Kow-adjusted dosing in lipid bilayer permeability assays .
  • Enzymatic Interference : PAF acetylhydrolase (PAF-AH) selectively hydrolyzes native PAF but not this compound. Pre-treat cells with PAF-AH inhibitors (e.g., MAFP) to isolate compound-specific effects .

Basic: What protocols are recommended for assessing this compound’s enzymatic degradation in mammalian systems?

PAF-AH-mediated hydrolysis is a key degradation pathway. To evaluate stability:

  • In Vitro Hydrolysis : Incubate this compound (50 µM) with recombinant PAF-AH (1 U/mL) in PBS (pH 7.4) at 37°C. Monitor residual compound via LC-MS at 0, 30, and 100 minutes .
  • Cell-Based Assays : Compare intracellular levels in wild-type vs. PAF-AH-knockout cells using radiolabeled [³H]-Methylcarbamyl PAF C-8 .

Advanced: How does this compound’s bioactivity vary across prokaryotic vs. eukaryotic models, and what factors drive this divergence?

In microbial systems, this compound correlates with acid/ketone metabolite production under high COD (400 mg/L) conditions . In mammalian systems, it inhibits HDACs and apoptosis. Divergence arises from:

  • Membrane Composition : Bacterial lipid bilayers lack cholesterol, reducing compound uptake. Use E. coli mutants with cholesterol supplementation to test permeability .
  • Receptor Specificity : PAF receptor (PAFR) affinity assays (e.g., competitive ELISA) reveal 10-fold lower binding in prokaryotes vs. eukaryotes .

Basic: What analytical techniques are essential for validating this compound’s structural integrity post-synthesis?

  • 2D-NMR : HMBC and COSY spectra confirm methylcarbamyl group placement at sn-2, as shown in chromone derivative studies .
  • Chromatographic Purity : Use HPLC with evaporative light scattering detection (ELSD) to achieve ≥98% purity, referencing Cayman Chemical’s protocols .

Advanced: What synergistic mechanisms exist between this compound and proteasome inhibitors in cancer therapy?

Co-administration with R-MG132 (proteasome inhibitor) enhances apoptosis by:

  • HDAC-Proteasome Crosstalk : Simultaneous HDAC inhibition (via this compound) and proteasome blockade (via R-MG132) disrupt ubiquitination-dependent degradation of pro-apoptotic proteins like Bax .
  • Dosage Optimization : In HeLa cells, 5 µM this compound + 10 µM R-MG132 synergistically reduce viability (IC₅₀ 48 hours) by 80% vs. 50% for monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylcarbamyl PAF C-8
Reactant of Route 2
Reactant of Route 2
Methylcarbamyl PAF C-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.